Calcium (Z)-hexadec-9-enoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
67627-68-3 |
|---|---|
Molecular Formula |
C32H58CaO4 |
Molecular Weight |
546.9 g/mol |
IUPAC Name |
calcium;(Z)-hexadec-9-enoate |
InChI |
InChI=1S/2C16H30O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-; |
InChI Key |
UPDJPSZNDASPIT-ATMONBRVSA-L |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Ca+2] |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization
Synthetic Pathways for Calcium (Z)-hexadec-9-enoate
The formation of this compound is fundamentally dependent on the initial availability and purity of its precursor, (Z)-hexadec-9-enoic acid.
(Z)-Hexadec-9-enoic acid, commonly known as palmitoleic acid, is a monounsaturated fatty acid that can be sourced through biosynthetic pathways or extracted and purified from natural sources. wikipedia.orgatamanchemicals.com
Biosynthesis: In biological systems, palmitoleic acid is endogenously produced from its saturated counterpart, palmitic acid. The conversion is catalyzed by the enzyme Stearoyl-CoA desaturase-1 (SCD1), which introduces a single double bond at the delta-9 position of the fatty acid chain. wikipedia.orgresearchgate.netnih.gov This enzymatic desaturation occurs primarily in the liver and adipose tissue. atamanchemicals.comnih.gov
Extraction from Natural Oils: A more practical approach for obtaining significant quantities of palmitoleic acid for chemical synthesis involves its extraction from botanical sources rich in this fatty acid, such as sea buckthorn oil and macadamia oil. atamanchemicals.com Advanced methods for extraction and purification include alkali-catalyzed hydrolysis of the triglycerides in the oil, followed by multi-stage molecular distillation to separate the fatty acids based on their molecular weight. google.com Further enrichment can be achieved through solvent crystallization. google.comresearchgate.net
A multi-step enrichment process from sea buckthorn pulp oil (SBPO) illustrates this approach, significantly increasing the concentration of palmitoleic acid.
| Process Step | Description | Key Parameters | Outcome |
|---|---|---|---|
| Alkali-Catalyzed Hydrolysis | Converts triglycerides in sea buckthorn oil to a mixture of free fatty acids. | Mass Ratio (Alkali:Water:Oil) of 0.1-0.6 : 2-8 : 1. google.com | Mixed fatty acids containing ~27% palmitoleic acid. researchgate.net |
| Primary Solvent Crystallization | Dissolves the fatty acid mixture in a solvent and cools it to crystallize and remove saturated fatty acids. | Solvent: Methanol (B129727); Ratio (w/v): 1:15; Temperature: -20°C; Time: 12 hours. researchgate.net | Increased purity of palmitoleic acid in the filtrate. |
| Secondary Solvent Crystallization | A second crystallization step on the enriched filtrate to further improve purity. | Solvent: Methanol; Ratio (w/v): 1:4; Temperature: -40°C; Time: 6 hours. researchgate.net | Further concentration of palmitoleic acid. |
| Molecular Distillation | Final purification of the enriched fraction based on boiling point under vacuum. | Optimal Distillation Temperature: 100°C. researchgate.net | Final product with palmitoleic acid concentration >54%. researchgate.net |
Once pure (Z)-hexadec-9-enoic acid is obtained, it is converted into its calcium salt. This can be accomplished through several methods, with precipitation being the most common.
Precipitation techniques are widely used for the large-scale production of metallic soaps, including calcium salts of fatty acids. These methods can be performed directly or via a two-step process.
Direct Saponification: This method involves the direct reaction of the fatty acid with a calcium base, such as calcium hydroxide (B78521) (Ca(OH)₂). The fatty acid is melted, and calcium hydroxide is added slowly with agitation to form the calcium soap directly. mpob.gov.my However, unsaturated fatty acids may not react readily, sometimes resulting in a hardened mass rather than free-flowing granules. epo.org An alternative approach uses calcium oxide (CaO), which first gets hydrated to calcium hydroxide in situ, generating exothermic heat that drives the neutralization reaction to completion. epo.org
Two-Step Precipitation (Double Decomposition): This is a more common and often more controllable method. mpob.gov.my
Sodium Soap Formation: (Z)-hexadec-9-enoic acid is first saponified with a strong base like sodium hydroxide (NaOH) in an aqueous solution to form the water-soluble sodium salt, sodium (Z)-hexadec-9-enoate.
Calcium Salt Precipitation: A solution of a water-soluble calcium salt, typically calcium chloride (CaCl₂), is then slowly added to the sodium soap solution. mpob.gov.my The highly insoluble this compound precipitates out of the solution and can be collected by filtration, washed with water to remove the sodium chloride byproduct, and dried. mpob.gov.mychemicalforums.com
| Method | Reactants | Key Steps | Advantages | Challenges |
|---|---|---|---|---|
| Direct Saponification | (Z)-Hexadec-9-enoic acid, Calcium Hydroxide/Oxide | Melt fatty acid, slowly add calcium base with agitation. mpob.gov.my | Fewer steps, potentially lower moisture in final product. mpob.gov.my | Reaction can be sluggish for unsaturated fatty acids; risk of product hardening. epo.org |
| Two-Step Precipitation | (Z)-Hexadec-9-enoic acid, NaOH, CaCl₂ | 1. Form sodium soap with NaOH. 2. Add CaCl₂ solution to precipitate calcium soap. mpob.gov.my | Good for large-scale production, generally provides better control over the reaction. mpob.gov.mychemicalforums.com | Requires an additional step and subsequent washing to remove byproducts. chemicalforums.com |
Phase Transfer Catalysis (PTC) is an advanced synthetic technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.org This methodology can be applied to the synthesis of this compound to overcome solubility issues and potentially enhance reaction rates.
In this approach, the (Z)-hexadec-9-enoic acid is dissolved in a water-immiscible organic solvent. The calcium source, such as calcium hydroxide or calcium chloride, resides in an aqueous phase. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a phosphonium salt, is added to the system. wikipedia.orgoperachem.com
The mechanism proceeds as follows:
The fatty acid at the interface is deprotonated by the base (e.g., hydroxide ions) in the aqueous phase to form the (Z)-hexadec-9-enoate anion.
The lipophilic cation of the PTC (Q⁺) pairs with the fatty acid anion (A⁻) at the interface, forming an ion pair [QA]. operachem.com
This ion pair is soluble in the organic phase and diffuses away from the interface.
In the organic phase, the anion reacts with the substrate. For salt formation, the catalyst would facilitate the interaction between the fatty acid anion and the calcium ions, which are also brought into the organic phase by the catalyst. The insoluble calcium salt then precipitates.
The use of PTC can lead to faster reactions under milder conditions and reduce the need for harsh solvents. wikipedia.orgacsgcipr.org
Optimized Calcium Salt Formation Techniques
Esterification and Functionalization of the (Z)-Hexadec-9-enoate Moiety
The carboxylic acid group of (Z)-hexadec-9-enoic acid is a key site for chemical modification, particularly through esterification, to produce valuable analogues.
Methyl and ethyl esters of (Z)-hexadec-9-enoic acid, known as methyl palmitoleate (B1233929) and ethyl palmitoleate respectively, are common derivatives. nih.govnih.gov They are typically synthesized via the esterification of the parent fatty acid with the corresponding alcohol (methanol or ethanol).
Acid-Catalyzed Esterification: This is a classical and widely used method. The reaction involves heating (Z)-hexadec-9-enoic acid with an excess of the desired alcohol (methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). google.com The reaction is reversible, and the continuous removal of water can be employed to drive the equilibrium towards the formation of the ester.
Heterogeneous Catalysis: More advanced and "greener" methodologies utilize solid acid catalysts. Acidic clays, such as Montmorillonite KSF/0, have proven effective for the esterification of fatty acids with ethanol. mdpi.com These reactions can be carried out in a semi-continuous reactor at elevated temperatures, which allows for the continuous removal of the water byproduct, leading to high conversion rates. mdpi.com
Enzymatic Synthesis: Lipase-catalyzed esterification presents a mild and highly specific alternative for producing fatty acid ethyl esters. researchgate.net
| Ester Analogue | IUPAC Name | Synthetic Method | Reactants | Typical Conditions |
|---|---|---|---|---|
| Methyl Palmitoleate | Methyl (Z)-hexadec-9-enoate nih.gov | Acid-Catalyzed Esterification | (Z)-Hexadec-9-enoic acid, Methanol | 1% H₂SO₄ catalyst, 10-fold excess of methanol, 65°C, 3 hours. google.com |
| Ethyl Palmitoleate | Ethyl (Z)-hexadec-9-enoate nih.gov | Heterogeneous Catalysis | (Z)-Hexadec-9-enoic acid, Ethanol | Montmorillonite KSF/0 catalyst, 150°C, semi-continuous reactor. mdpi.com |
Regioselective Modifications at the Double Bond
The reactivity of the cis-alkene functional group at the C-9 position of the hexadecenoate backbone is central to its derivatization. Methodologies are often adapted from those developed for oleic acid, a more common C18 monounsaturated fatty acid. These regioselective modifications allow for the introduction of new functional groups, leading to compounds with altered physical and chemical properties.
Acid-Catalyzed Addition Reactions
Acid-catalyzed reactions provide a pathway to functionalize the double bond of the (Z)-hexadec-9-enoate chain. These reactions typically proceed via the formation of a carbocation intermediate at one of the double-bonded carbons, followed by nucleophilic attack.
One significant acid-catalyzed transformation is the conversion of an epoxide derivative into a ketone through the Meinwald rearrangement. nih.govnih.gov This reaction is particularly relevant as the initial epoxidation of the C-9 double bond is a well-established process. The subsequent rearrangement is catalyzed by Lewis acids. For instance, studies on the closely related epoxidized methyl oleate have shown that catalysts like Yttrium (III) chloride (YCl₃) can efficiently and selectively yield keto-derivatives in a solvent-free process. researchgate.net This transformation involves a 1,2-hydride shift, converting the epoxide into a ketone. researchgate.net
Another relevant process is the Wacker-type oxidation, which transforms terminal or internal alkenes into ketones. libretexts.orgwikipedia.org This reaction uses a palladium(II) catalyst in the presence of a co-oxidant. researchgate.netorganic-chemistry.org While traditionally applied to simpler olefins, the principles of the Wacker-Tsuji oxidation can be extended to fatty acid derivatives, providing a catalytic route to introduce a carbonyl group at the C-9 or C-10 position. researchgate.net
The direct acid-catalyzed addition of alcohols across the double bond, analogous to acid-catalyzed hydration, can yield ethers. youtube.comyoutube.com The reaction is initiated by the protonation of the alkene by a strong acid (e.g., H₂SO₄) to form the more stable secondary carbocation. A solvent molecule, such as an alcohol, then acts as a nucleophile, attacking the carbocation. youtube.com Subsequent deprotonation yields the ether product. This reaction follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens, and the nucleophile adds to the more substituted carbon. youtube.com
| Reaction Type | Catalyst/Reagents | Product Type | Key Features |
| Meinwald Rearrangement | Lewis Acids (e.g., YCl₃, Bismuth triflate) | Ketone | Proceeds via an epoxide intermediate; can be performed solvent-free. nih.govresearchgate.net |
| Wacker-Type Oxidation | Pd(II) catalyst (e.g., PdCl₂), Co-oxidant (e.g., CuCl₂) | Ketone | Catalytic process for converting alkenes to ketones. libretexts.orgorganic-chemistry.org |
| Acid-Catalyzed Alcohol Addition | Strong Acid (e.g., H₂SO₄), Alcohol (e.g., CH₃OH) | Ether | Follows Markovnikov regioselectivity; proceeds via carbocation intermediate. youtube.comyoutube.com |
Halogenation and Hydroxylation Derivatives
The double bond of (Z)-hexadec-9-enoate readily undergoes addition reactions with halogens and reagents that introduce hydroxyl groups.
Halogenation involves the addition of diatomic halogens (e.g., Br₂ or Cl₂) across the double bond. The reaction with bromine, for instance, proceeds through a cyclic bromonium ion intermediate. Subsequent backside attack by a bromide ion results in the anti-addition of two bromine atoms, yielding a vicinal dibromide. chimia.ch Similarly, chlorination can occur, although the intermediate chloronium ion is more reactive and can lead to a mixture of syn- and anti-addition products due to the partial formation of open carbocations. chimia.ch The addition of hypochlorous acid (HOCl) introduces both a chlorine atom and a hydroxyl group, forming a chlorohydrin. This reaction also proceeds via a chloronium ion intermediate, which is then opened by the nucleophilic attack of water, leading to a mixture of regioisomers and stereoisomers. chimia.ch
Hydroxylation is the addition of two hydroxyl groups to the double bond to form a diol. This can be achieved through a two-step process involving initial epoxidation of the alkene followed by acid- or base-catalyzed ring-opening of the epoxide. The acid-catalyzed hydrolysis of the epoxide yields a trans-diol. A common method for epoxidation is the use of peroxy acids. Catalytic systems using aqueous hydrogen peroxide in the presence of specific catalysts have also been developed for the epoxidation of unsaturated fatty acids. researchgate.net
| Modification | Reagents | Intermediate | Product | Stereochemistry |
| Bromination | Br₂ | Cyclic bromonium ion | Vicinal dibromide | Anti-addition chimia.ch |
| Chlorination | Cl₂ | Chloronium ion / Carbocation | Vicinal dichloride | Mixture of syn- and anti-addition chimia.ch |
| Chlorohydrin Formation | HOCl | Chloronium ion | Vicinal chlorohydrin | Mixture of regio- and stereoisomers chimia.ch |
| Hydroxylation | 1. Peroxy acid 2. H₃O⁺ | Epoxide | Vicinal diol | Anti-addition |
Formation of Complex Lipids and Glycerides
While this compound is a salt, its parent fatty acid, palmitoleic acid, is a fundamental building block for more complex lipids, particularly glycerides. The synthesis of these complex lipids typically involves the esterification of the fatty acid's carboxyl group with the hydroxyl groups of glycerol (B35011). researchgate.net
The direct esterification of fatty acids with glycerol can produce a mixture of mono-, di-, and triglycerides. This reaction can be catalyzed by strong acid catalysts. researchgate.net However, for greater control and milder conditions, enzymatic catalysis is often employed. Immobilized lipases, for example, can catalyze the synthesis of glycerides from glycerol and fatty acids in non-aqueous or solvent-free systems. nih.gov By adjusting the stoichiometric ratio of the reactants, the synthesis can be directed toward a preferential glyceride. For example, using stoichiometric amounts of glycerol and oleic acid with an immobilized Mucor miehei lipase has been shown to yield triolein with high conversion. nih.gov
Heterogeneous solid catalysts, such as calcium oxide and calcium glyceroxide, are also effective for glyceride synthesis. researchgate.netrsc.org Calcium glyceroxide, in particular, has been shown to be an effective catalyst for the esterification of oleic acid with glycerol, demonstrating higher conversion rates over extended periods compared to calcium oleate. rsc.org The process is thought to be autocatalytic, with the initial formation of monoglycerides acting as a surfactant to facilitate the reaction. rsc.org These methods are directly applicable to the formation of glycerides from palmitoleic acid.
Green Chemistry Principles in Synthesis
The synthesis and derivatization of this compound are increasingly being viewed through the lens of green chemistry, which emphasizes the use of sustainable resources and environmentally benign processes.
Sustainable Reactant Sourcing
The primary reactant, (Z)-hexadec-9-enoic acid (palmitoleic acid), can be sourced from a variety of renewable, natural materials, reducing reliance on petrochemical feedstocks.
High concentrations of palmitoleic acid are found in specific botanical sources. wikipedia.org Macadamia nut oil (Macadamia integrifolia) and sea buckthorn berry oil (Hippophae rhamnoides) are particularly rich in this fatty acid. atamanchemicals.combionity.com These plant-based oils provide a direct and sustainable pathway for obtaining the raw material. Marine oils, such as those from sardines, also contain significant amounts of palmitoleic acid. wikipedia.org Furthermore, certain microorganisms, like the diatom Phaeodactylum tricornutum, are excellent producers of palmitoleic acid, opening avenues for biotechnological production through fermentation, which can offer a more controlled and potentially more sustainable supply chain. atamanchemicals.com
| Source Type | Specific Example | Typical Palmitoleic Acid Content (%) |
| Botanical | Sea Buckthorn Oil (Hippophae rhamnoides) | 19 - 42% atamanchemicals.combionity.com |
| Botanical | Macadamia Nut Oil (Macadamia integrifolia) | 17 - 22% atamanchemicals.combionity.com |
| Marine | Sardine Oil | ~15% wikipedia.org |
| Microbial | Diatom (Phaeodactylum tricornutum) | High levels atamanchemicals.com |
Solvent-Free and Catalytic Processes
A key goal of green chemistry is to minimize or eliminate the use of hazardous solvents. The synthesis of metal carboxylates, including calcium salts of fatty acids, can be achieved through direct, solvent-free methods. One approach is a direct reaction between the fatty acid raw material and a calcium source like calcium oxide or calcium hydroxide, often using only a small amount of water to initiate the reaction. google.comepo.org Some patented methods describe adding calcium oxide and water directly to a fatty acid feedstock, where the exothermic hydration and neutralization reactions proceed without external heating. google.com
Enzymatic processes, such as the lipase-catalyzed synthesis of glycerides, can be conducted in solvent-free media where the liquid substrates themselves form the reaction phase. nih.gov This avoids the need for organic solvents, simplifying product purification and reducing waste. nih.gov
Furthermore, the use of efficient and recyclable catalysts is paramount. As mentioned, the Meinwald rearrangement of epoxidized fatty esters has been demonstrated under solvent-free conditions using a low loading of a recyclable Lewis acid catalyst. researchgate.net Similarly, the use of heterogeneous solid catalysts for glyceride synthesis allows for easy separation from the reaction mixture and potential reuse, aligning with green chemistry principles by reducing waste and improving process efficiency. researchgate.net
Biological and Biochemical Research Investigations Non Clinical
Biosynthesis and Metabolism of (Z)-Hexadec-9-enoic Acid
The human body synthesizes (Z)-hexadec-9-enoic acid primarily in the liver and, to a lesser degree, in adipose tissue. nih.gov This endogenous production is a crucial aspect of lipid homeostasis.
| Enzyme | Substrate | Product | Cellular Location |
| Stearoyl-CoA Desaturase-1 (SCD1) | Palmitoyl-CoA (from Palmitic Acid) | Palmitoleoyl-CoA | Endoplasmic Reticulum |
This table summarizes the key enzymatic reaction in the biosynthesis of (Z)-Hexadec-9-enoic acid.
Once synthesized, (Z)-hexadec-9-enoic acid is incorporated into various complex lipids. atamanchemicals.comnih.gov It becomes a constituent of triglycerides, phospholipids, cholesterol esters, and waxes. atamanchemicals.com A key aspect of its metabolism involves its role as a key intermediate in lipid partitioning. Research shows that (Z)-hexadec-9-enoic acid influences the metabolic shunting of diacylglycerols (DAGs). nih.govresearchgate.net Depending on cellular needs and dosage, it can direct DAGs toward either triglyceride (TAG) synthesis for energy storage or toward phospholipid synthesis (e.g., phosphatidylcholine and phosphatidylethanolamine), which is crucial for membrane structure and signaling. nih.govresearchgate.net Furthermore, (Z)-hexadec-9-enoic acid can be elongated to form cis-vaccenic acid (18:1n-7). nih.gov
Metabolomic studies have identified (Z)-hexadec-9-enoate as a significant biomarker in various metabolic contexts. nih.govnih.gov Lipidomics analyses have demonstrated that its levels in plasma are correlated with hepatic de novo lipogenesis. exlibrisgroup.com For instance, one study revealed that individuals with high baseline levels of circulating (Z)-hexadec-9-enoic acid tend to have greater insulin sensitivity. metabolon.com Plasma levels of this fatty acid have also been identified as an independent marker of triglyceridemia and abdominal adiposity. nih.gov
Recent research employing lipidomics has investigated the dose-dependent effects of (Z)-hexadec-9-enoic acid on lipid metabolism. These studies have shown that it can bidirectionally regulate lipid synthesis and oxidation. nih.govresearchgate.net At lower doses, it tends to inhibit the conversion of DAG to TAG, thereby reducing lipid accumulation in the liver. nih.govresearchgate.net At higher doses, it redirects DAGs toward the synthesis of phospholipids. nih.govresearchgate.net These findings highlight its role in improving lipid homeostasis through metabolic reprogramming. nih.gov
| Condition / Model | Key Findings Related to (Z)-Hexadec-9-enoate |
| db/db mice (basal diet) | Low doses inhibited DAG-to-TAG conversion; higher doses redirected DAG to phospholipid synthesis. nih.govresearchgate.net |
| db/db mice (high-fat diet) | Suppressed DAG-to-TAG conversion and remodeled phospholipid metabolism. researchgate.net |
| Overweight human adults | VLDL-triacylglycerol 16:1n-7 levels were significantly related to de novo lipogenesis, liver fat, and adipose insulin resistance. exlibrisgroup.com |
| Healthy men | Plasma palmitoleic acid content was an independent marker of triglyceridemia and abdominal adiposity. nih.gov |
This interactive table presents findings from metabolomic and lipidomic research on (Z)-Hexadec-9-enoate.
Cellular and Subcellular Research
At the cellular level, (Z)-hexadec-9-enoic acid and its incorporation into lipids have profound effects on membrane characteristics and cellular stress responses.
Monounsaturated fatty acids like (Z)-hexadec-9-enoic acid are critical for maintaining the fluidity of biological membranes. metabolon.com The structure of fatty acid chains within membrane phospholipids dictates the physical properties of the lipid bilayer. nih.gov The presence of a cis double bond in the hydrocarbon chain of (Z)-hexadec-9-enoic acid creates a kink, which makes it more difficult for the fatty acid tails to pack closely together. nih.gov This structural feature increases membrane fluidity, meaning the membrane remains fluid at lower temperatures compared to membranes composed solely of saturated fatty acids. nih.gov The ratio of saturated to unsaturated fatty acids is a key determinant of membrane fluidity, which in turn affects cell-to-cell interactions and the function of membrane-bound proteins. nih.gov
(Z)-hexadec-9-enoic acid has demonstrated a protective role against certain types of cellular stress. Research has shown that it can protect microglial cells from the neurotoxicity induced by the saturated fatty acid, palmitic acid. plos.org This protection is achieved by inhibiting endoplasmic reticulum (ER) stress and subsequent apoptosis. plos.org Palmitic acid is known to induce cellular stress, and the presence of monounsaturated fatty acids like oleic acid and palmitoleic acid can ameliorate these effects. plos.orgnih.gov For example, (Z)-hexadec-9-enoic acid was found to inhibit both canonical and non-canonical pyroptosis pathways that are typically induced by palmitic acid. plos.org This suggests that (Z)-hexadec-9-enoic acid plays a crucial role in mitigating lipotoxicity and maintaining cellular homeostasis in stressful environments. plos.org
Modulation of Lipid Droplet Dynamics
Lipid droplets are cellular organelles central to the storage of neutral lipids and energy homeostasis. escholarship.org They consist of a hydrophobic core of lipids, primarily triacylglycerols and sterol esters, enclosed by a phospholipid monolayer decorated with a specific set of proteins. escholarship.orgnih.gov These dynamic structures originate from the endoplasmic reticulum (ER) and their cycles of expansion and shrinkage are tightly coupled to cellular metabolism. escholarship.org The biogenesis of lipid droplets begins with the synthesis of neutral lipids between the leaflets of the ER membrane. As these lipids accumulate, they coalesce and form a lens-like structure that eventually buds off from the ER into the cytoplasm. nih.gov
The expansion and fusion of lipid droplets are critical aspects of their dynamics. In mammalian cells, the fusion of two lipid droplets to form a larger one is a process mediated by proteins such as the cell death-inducing DFFA-like effector (CIDE) family. nih.gov The interactions of lipid droplets with other organelles, including the ER, mitochondria, and lysosomes, are crucial for lipid buffering and preventing the toxic effects of lipid species. escholarship.org While direct research on the effects of Calcium (Z)-hexadec-9-enoate on lipid droplet dynamics is not extensively documented, the roles of its constituent components—calcium and a monounsaturated fatty acid—are well-established in lipid metabolism. Calcium ions are known to play a complex role in lipid digestion and absorption by interacting with fatty acids and bile acids, which can affect the formation of micelles necessary for lipid processing. nih.gov
Interaction with Endoplasmic Reticulum and Lipid Synthesis Machinery
The endoplasmic reticulum (ER) is a primary site for lipid synthesis and the main intracellular storage organelle for calcium (Ca2+). nih.gov Maintaining ER Ca2+ homeostasis is vital for sustaining numerous cellular functions, and disruptions can trigger the unfolded protein response (UPR), a cellular stress response mechanism. nih.gov The ER is equipped with various Ca2+ handling proteins and stress sensors that coordinate the cellular response to maintain homeostasis. nih.gov
Given that this compound is a salt of a fatty acid, its components are intrinsically linked to ER functions. The fatty acid moiety, (Z)-hexadec-9-enoic acid, is a substrate for the synthesis of more complex lipids, such as phospholipids and triacylglycerols, a process that occurs within the ER. escholarship.org The calcium ion is a critical second messenger, and its concentration within the ER is tightly regulated. This regulation is essential for the proper folding of proteins and for signaling to other organelles. An intimate relationship exists between calcium and lipid homeostasis in the ER. researchgate.net For instance, phospholipid biosynthesis enzymes can be altered in response to various stress conditions, modifying the composition of membranes. researchgate.net Therefore, while specific studies on this compound are limited, its dissociation into calcium ions and a fatty acid suggests a potential interaction with the ER's dual roles in lipid synthesis and calcium signaling.
Enzymatic and Receptor-Mediated Research Mechanisms
Studies on Enzyme Inhibition (e.g., Carboxylesterases, Alpha-Amylase)
Carboxylesterases
Carboxylesterases (CEs) are a class of enzymes that catalyze the hydrolysis of ester-containing compounds. nih.gov These enzymes are significant in the metabolism of numerous drugs, prodrugs, and pesticides. nih.gov Inhibition of CEs can alter the hydrolysis and distribution of these compounds, potentially improving the efficacy of drugs inactivated by CEs or reducing the toxicity of agents activated by them. nih.gov Common inhibitors of CEs include organophosphates and trifluoroketones, the latter of which mimic the transition state of the enzyme's active site during catalysis. nih.govnih.gov Currently, there is a lack of specific research investigating the inhibitory effects of this compound on carboxylesterase activity.
Alpha-Amylase
Alpha-amylase is a key digestive enzyme that breaks down complex carbohydrates like starch into simpler sugars. nih.gov The inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia, particularly in type 2 diabetes, as it delays carbohydrate digestion and reduces glucose absorption. nih.govnih.gov While this compound itself has not been the direct subject of such studies, a related compound containing the same fatty acid, 3β-olean-12-en-3-yl (9Z)-hexadec-9-enoate, isolated from Spondias mombin leaf, has demonstrated significant inhibitory activity against α-amylase. researchgate.net Research showed that the isolated compound exerted a 57% inhibition of α-amylase activity at a concentration of 20 mg/ml. researchgate.net This suggests that the (9Z)-hexadec-9-enoate moiety may contribute to the observed enzymatic inhibition.
| Test Substance | Concentration | % Inhibition of α-Amylase | Source |
|---|---|---|---|
| Methanol (B129727) Extract of S. mombin | 250 mg/ml | 39% | researchgate.net |
| Diethyl Ether Fraction | 70 mg/ml | 73% | researchgate.net |
| 3β-olean-12-en-3-yl (9Z)-hexadec-9-enoate | 20 mg/ml | 57% | researchgate.net |
Exploration of Ligand-Receptor Interactions (e.g., PPAR-alpha activation)
Peroxisome proliferator-activated receptor-alpha (PPAR-α) is a ligand-activated transcription factor that functions as a major regulator of lipid metabolism. nih.gov It is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and brown fat. nih.gov Activation of PPAR-α leads to the transcriptional upregulation of genes involved in fatty acid uptake and oxidation. nih.gov
The most potent endogenous ligands for PPAR-α are fatty acids and their derivatives. mdpi.com Given that this compound contains a monounsaturated fatty acid, it is plausible that the (Z)-hexadec-9-enoate component could act as a natural agonist for PPAR-α. Furthermore, calcium signaling has been shown to induce pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which can lead to an increase in PPAR coactivators, thereby enhancing mitochondrial biogenesis and metabolic activity. nih.gov The combination of a fatty acid ligand and a calcium ion suggests a potential mechanism by which this compound could modulate cellular energy metabolism through PPAR-α activation, although direct experimental evidence is required to confirm this interaction.
Research into Potential Endocannabinoid System Modulation
The endocannabinoid system (ECS) is a widespread lipid signaling network involved in regulating various physiological processes, including energy balance, stress response, and synaptic plasticity. maastrichtuniversity.nlmdpi.com The system comprises cannabinoid receptors (CB1 and CB2), endogenous ligands known as endocannabinoids (e.g., anandamide and 2-arachidonoylglycerol), and the enzymes responsible for their synthesis and degradation. mdpi.com
A critical link exists between calcium signaling and the ECS. The synthesis and release of endocannabinoids are often triggered "on-demand" by an increase in postsynaptic intracellular calcium concentration. maastrichtuniversity.nlnih.gov This calcium influx activates the enzymatic machinery responsible for producing endocannabinoids, which then act as retrograde messengers to modulate neurotransmitter release from presynaptic terminals. nih.gov Calcium can facilitate this process through its influence on enzymes like phospholipase Cβ. nih.gov As this compound is a source of both calcium ions and a fatty acid—the fundamental building block of endocannabinoids—it has the potential to modulate the ECS. The calcium component could influence the release of endocannabinoids, while the fatty acid component could serve as a precursor or otherwise interact with the lipid-based signaling of the system. However, specific research into the direct effects of this compound on the ECS is needed to validate this potential.
Analysis of Signal Transduction Pathways
Calcium is a universal second messenger that plays a pivotal role in a multitude of signal transduction pathways, regulating processes from gene expression to cell proliferation and hormone secretion. nih.gov One key mechanism through which extracellular calcium exerts its effects is via the extracellular calcium-sensing receptor (CaR), a G-protein coupled receptor. nih.govresearchgate.net Activation of the CaR can initiate several downstream signaling cascades by recruiting G-proteins (such as Gq/11 and Gi/o), leading to changes in membrane lipid metabolism, activation of protein kinases, and modulation of intracellular second messenger levels, including cAMP and Ca2+ ions. nih.govresearchgate.net
Fatty acids themselves are not just metabolic substrates; they can also function as signaling molecules, influencing pathways related to inflammation and metabolism, often through receptors like PPARs. The convergence of calcium and fatty acid signaling suggests that this compound could potentially modulate multiple signal transduction pathways. For instance, the calcium ion could activate the CaR or alter intracellular calcium dynamics, while the fatty acid component could engage with nuclear receptors or other lipid-sensing pathways. This dual nature allows for the possibility of complex interactions with cellular signaling networks, although the precise pathways affected by this specific compound remain to be elucidated through direct research.
Anti-inflammatory Potential in Cell Culture Models
The anti-inflammatory properties of this compound, largely attributed to its palmitoleate (B1233929) component, have been investigated in various non-clinical, cell culture models. Research has focused on its ability to modulate key inflammatory mediators and pathways, providing insights into its potential mechanisms of action at the cellular level.
Cytokine and Chemokine Modulation Research
In vitro studies have demonstrated that palmitoleate, the active fatty acid in this compound, can significantly alter the expression and secretion of various cytokines and chemokines involved in the inflammatory cascade. In cell culture models utilizing macrophages and endothelial cells, palmitoleate has been shown to counteract the effects of pro-inflammatory stimuli such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α).
Research findings indicate that pre-treatment with palmitoleate can lead to a down-regulation of pro-inflammatory cytokines. For instance, in macrophage cell lines stimulated with inflammatory agents, a marked decrease in the production of TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β) has been observed. nih.govsoton.ac.uk Similarly, studies on human endothelial cells have shown that palmitoleate can reduce the TNF-α-induced production of IL-6 and the chemokine interleukin-8 (IL-8). soton.ac.ukscispace.comnih.gov
Furthermore, palmitoleate has been found to suppress the expression of key chemokines responsible for recruiting immune cells to sites of inflammation. In endothelial cell models, it has been shown to decrease the production of monocyte chemoattractant protein-1 (MCP-1), a potent chemokine for monocyte recruitment. soton.ac.ukscimago.es This effect is significant as the recruitment of monocytes and their subsequent differentiation into macrophages is a critical step in the progression of many inflammatory conditions. Some studies also suggest that palmitoleate may promote a shift towards an anti-inflammatory M2 macrophage phenotype and increase the expression of the anti-inflammatory cytokine IL-10. nih.govmdpi.com
The table below summarizes the observed effects of palmitoleate on various cytokines and chemokines in different cell culture models.
Table 1: Modulation of Cytokines and Chemokines by Palmitoleate in Cell Culture Models
| Cytokine/Chemokine | Cell Type | Stimulus | Observed Effect |
|---|---|---|---|
| TNF-α | Macrophages | Palmitate | ▼ Decreased Expression nih.gov |
| Adipose-derived Stromal Cells | High-Fat Diet Condition | ▼ Decreased Expression mdpi.com | |
| IL-6 | Macrophages | Palmitate | ▼ Decreased Expression nih.gov |
| Endothelial Cells (EAHy926) | TNF-α | ▼ Decreased Production soton.ac.uknih.gov | |
| Adipose-derived Stromal Cells | High-Fat Diet Condition | ▼ Decreased Expression mdpi.com | |
| IL-8 | Endothelial Cells (EAHy926) | TNF-α | ▼ Decreased Production scispace.comnih.gov |
| MCP-1 | Endothelial Cells (EAHy926) | TNF-α | ▼ Decreased Production soton.ac.uknih.govscimago.es |
| Adipose-derived Stromal Cells | High-Fat Diet Condition | ▼ Decreased Expression mdpi.com | |
| Macrophages | LPS | ▼ Decreased Expression mdpi.com |
| IL-10 | Macrophages | Palmitate | ▲ Increased Expression nih.gov |
Inflammasome Activation Pathways
The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a critical role in the innate immune response by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. mdpi.combiorxiv.org Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory disorders. Research into the effects of this compound's constituent parts, calcium and palmitoleate, reveals a nuanced role in modulating this critical inflammatory pathway.
The calcium ion itself is an essential secondary messenger in signal transduction and has been identified as a critical factor for the activation of the NLRP3 inflammasome. nih.gov Increased extracellular calcium can act as a danger signal, triggering inflammasome assembly and activation through G protein-coupled calcium-sensing receptors. nih.govfrontiersin.org This influx of calcium into the cytosol is a key step that facilitates the assembly of the inflammasome components, leading to caspase-1 activation and the subsequent release of mature IL-1β. researchgate.net
In contrast to the pro-inflammatory role of calcium influx, the palmitoleate component has demonstrated inhibitory effects on inflammasome activation. Studies have shown that palmitoleate can counteract the activation of the NLRP3 inflammasome triggered by stimuli like LPS in combination with ATP. This is a significant finding, as saturated fatty acids like palmitic acid are known to be potent activators of the NLRP3 inflammasome. nih.govresearchgate.netnih.gov Palmitoleate's inhibitory action is associated with the prevention of the cleavage of pro-caspase-1 into its active form, which in turn blocks the maturation and secretion of IL-1β. By antagonizing the effects of saturated fatty acids, palmitoleate helps to suppress this key inflammatory pathway. nih.gov
The table below outlines the effects of palmitoleate and calcium on key components and processes of the NLRP3 inflammasome pathway.
Table 2: Effects on NLRP3 Inflammasome Activation Pathways
| Component/Process | Modulator | Cell Type | Effect |
|---|---|---|---|
| NLRP3 Inflammasome Assembly | Calcium | Monocytes, Macrophages | ▲ Promotes Activation nih.govnih.govresearchgate.net |
| Caspase-1 Activation | Palmitoleate | Macrophages | ▼ Inhibits Cleavage of Pro-Caspase-1 |
| IL-1β Secretion | Palmitoleate | Macrophages | ▼ Inhibits Release |
| IL-1β Secretion | Palmitic Acid | Macrophages | ▲ Promotes Release nih.govnih.gov |
Advanced Applications Research in Materials Science and Engineering
Tribological Investigations in Lubricant Formulations
Calcium soaps, including Calcium (Z)-hexadec-9-enoate, are fundamental components in the formulation of lubricating greases. Their primary role is to act as thickeners, creating a semi-solid structure that holds the base oil, but they also contribute significantly to the tribological properties of the lubricant.
This compound, also known as palmitoleic acid calcium salt, exhibits significant lubricity in its powdered form. researchgate.netnih.gov The lubricating action of calcium soaps is attributed to their lamellar crystal structure. These layers can easily shear under stress, providing a low-friction interface between moving parts. researchgate.net This mechanism involves the cleavage of these lamellar layers and the disintegration of powdered aggregates, which reduces friction and prevents wear. researchgate.net
In grease formulations, the metallic soap thickener forms a fibrous network that physically entraps the base oil. mytribos.org Under load, this network releases oil to lubricate the contacting surfaces. Furthermore, the calcium soap itself can form a protective film on metal surfaces. This film, sometimes referred to as a tribofilm, acts as a barrier to prevent direct metal-to-metal contact, thereby reducing adhesive and abrasive wear. researchgate.netresearchgate.net Studies on palm oil-based biogreases using a calcium complex soap thickener have shown promising wear prevention characteristics, with some formulations achieving up to a 30% reduction in wear scar diameter compared to reference greases. mytribos.org The addition of additives like calcium carbonate can further enhance the anti-friction and load-carrying abilities of these greases. tribology.rsresearchgate.net
Table 1: Tribological Performance of a Palm Bio-Grease with Calcium Complex Thickener
| Thickener Concentration (wt%) | Coefficient of Friction (vs. Reference) | Wear Scar Diameter Reduction (vs. Reference) |
|---|---|---|
| 19% | < 12% difference | Up to 30% |
Data synthesized from studies on palm bio-grease performance. mytribos.org
The rheological behavior of greases formulated with calcium soaps is critical to their performance. These greases typically exhibit non-Newtonian, shear-thinning behavior, meaning their viscosity decreases as the shear rate increases. mytribos.orgpraiseworthyprize.org This property is advantageous because it allows the grease to provide low resistance at high speeds while remaining in place (high viscosity) at low speeds or at rest.
The concentration of the calcium soap thickener is a key factor influencing the grease's rheology and consistency. mytribos.orgresearchgate.net An increase in soap concentration generally leads to a harder grease with higher viscosity and shear stress. mytribos.org Temperature also plays a crucial role; viscosity tends to decrease as temperature rises. pgu.ac.ir However, complex calcium greases, which may include salts of shorter-chain acids, can be formulated to have high thermal stability and dropping points above 250°C. pgu.ac.ir
The microstructure of the soap fibers, whether they are long and networked or short and less structured, significantly impacts the rheological properties and stability of the grease. researchgate.net Greases based on calcium soaps are characterized as Bingham fluids, possessing a yield stress that must be overcome for flow to begin. researchgate.net
Table 2: Rheological Characteristics of Greases Based on Calcium Soaps
| Property | Description | Influencing Factors |
|---|---|---|
| Flow Behavior | Non-Newtonian, Shear-thinning (Pseudoplastic) | Shear Rate, Temperature |
| Consistency | Varies from normal to hard | Soap Concentration |
| Viscosity | Decreases with increasing shear rate and temperature | Soap Concentration, Temperature, Base Oil |
| Yield Stress | Exhibits a yield stress characteristic of Bingham fluids | Soap Microstructure |
This table is a summary of general rheological properties observed in calcium soap-based greases. mytribos.orgresearchgate.netpgu.ac.irresearchgate.net
Emulsification and Stabilization Technologies
Calcium soaps, as metallic salts of fatty acids, possess amphiphilic properties, enabling them to act as surface-active agents. This makes them effective in emulsification and the stabilization of complex multiphase systems.
This compound, like other calcium soaps, can function as an emulsifier, helping to blend oil and water into stable emulsions. allanchem.com Its molecular structure consists of a lipophilic (fat-attracting) hydrocarbon tail and a hydrophilic (water-attracting) carboxylate head complexed with a calcium ion. allanchem.com This structure allows the molecule to orient itself at the oil-water interface, reducing the interfacial tension between the two phases. cjspvc.comvyomaonline.com
By adsorbing at the surface of oil droplets, calcium soaps create a physical barrier that prevents the droplets from coalescing, a process known as steric stabilization. cjspvc.commdpi.com Research on the role of calcium in lipid digestion has shown that calcium ions complex with fatty acids at the oil-water interface, forming a viscoelastic network of calcium soaps. nih.gov The strength of this interfacial network is related to the concentration of the lipolysis products and the calcium in the bulk phase. nih.gov The presence of other surface-active molecules, such as bile salts, can disrupt this network, indicating a competitive adsorption process at the interface. nih.gov
The ability of calcium soaps to stabilize emulsions is critical in various applications, from food products to industrial formulations. allanchem.comcjspvc.com The stability of these emulsions is influenced by factors such as the concentration of the calcium soap and the presence of other ions. In water-in-oil (w/o) emulsions, for example, the addition of calcium salts to the aqueous phase can enhance stability by reducing the size of water droplets and decreasing the attractive forces between them. nih.govconicet.gov.ar
In more complex solid/oil/water (S/O/W) systems, calcium carbonate particles have been used in conjunction with biopolymers like sodium caseinate to stabilize emulsions. mdpi.com The stability is achieved through the formation of a relatively thick interfacial layer that prevents flocculation and coalescence via electrostatic repulsion and steric effects. mdpi.com However, the stability can be compromised if the concentration of the dispersed phase is too high or if the emulsifier cannot completely cover the particles, leading to aggregation. mdpi.com The defoaming effect of calcium soaps has also been noted, where they can destabilize foams by altering the properties of surfactant monolayers or by bridging and rupturing the thin films between bubbles. nih.gov
Biopolymer and Composite Material Development
The interaction between calcium ions and carboxylate groups is leveraged in the development of advanced biopolymers and composite materials. Calcium carboxylates can act as cross-linking agents, nucleating agents, or functional additives to modify the properties of these materials.
In the context of biopolymers, polymers containing carboxylate ions have been shown to inhibit the formation of calcium crystals, a process relevant to preventing calcification in biomedical implants. nih.gov The efficiency of this inhibition is related to the calcium-binding capacity of the polymer. nih.gov
In polymer composites, calcium salts of dicarboxylic acids, such as calcium pimelate, have been identified as highly effective beta-nucleating agents for polypropylene. researchgate.net Nucleating agents are additives that promote the crystallization of a polymer, influencing its morphology and mechanical properties. The interaction between the calcium salt and the polymer matrix can lead to improved dispersibility and enhanced nucleation ability. researchgate.net While direct applications of this compound in this area are not widely documented, its chemical nature as a calcium carboxylate suggests potential utility in similar roles within polymer science, influencing the structure and properties of biopolymer and composite systems. The integration of calcium phosphates into biopolymer matrices is a well-established method for creating composites with enhanced mechanical strength and osteoconductivity for biomedical applications. mtak.hu
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Palmitoleic acid |
| Calcium carbonate |
| Calcium pimelate |
| Calcium phosphates |
| Polypropylene |
Integration into Bio-based Polymer Matrices
The integration of functional additives into bio-based polymer matrices is a key area of research for developing sustainable materials with enhanced properties. Calcium salts of fatty acids, commonly known as metallic soaps, have a long history of use as stabilizers, lubricants, and dispersants in the plastics industry. google.compishrochem.com These additives improve the processing efficiency and performance of various polymers, including preventing degradation during high-temperature extrusion. pishrochem.com
In the context of "green" composites, where both the polymer matrix and reinforcements are derived from renewable resources, there is a growing interest in using additives from biological origins. mdpi.com this compound, derived from the naturally occurring palmitoleic acid, is being investigated as a bio-based additive. Its potential functions within a polymer matrix, such as polylactic acid (PLA) or polyhydroxyalkanoates (PHA), are analogous to those of traditional calcium soaps. Research hypothesizes that it can act as an internal lubricant to improve melt flow during processing and as a release agent in molding applications. Furthermore, its dispersion within the polymer matrix could influence the mechanical properties of the final composite material. The presence of the calcium ion can also neutralize acidic catalysts, thereby acting as a stabilizer. pishrochem.com
| Property | Observed Effect of Analogous Calcium Soaps (e.g., Calcium Stearate) | Potential Role of this compound |
|---|---|---|
| Processing | Acts as a lubricant, improving melt flow and reducing friction. pishrochem.com | Expected to enhance processability of bio-polymers. |
| Stabilization | Neutralizes acidic residues, preventing polymer degradation at high temperatures. pishrochem.com | May act as an acid scavenger and thermal stabilizer. |
| Mechanical Properties | Can act as a plasticizer or impact modifier, depending on concentration. | Could influence flexibility and toughness of the biocomposite. |
| Dispersion | Aids in the dispersion of fillers and pigments. google.com | Potential to improve the homogeneity of other bio-fillers. |
Surface Modification of Materials for Enhanced Properties
The surface modification of inorganic fillers is a critical technique for improving their compatibility with and dispersion within hydrophobic polymer matrices. researchgate.net Fillers like calcium carbonate often have a hydrophilic surface, which leads to poor interfacial adhesion with non-polar polymers, resulting in agglomeration and compromised mechanical properties. researchgate.net Coating these particles with a layer of a surface modifier, such as a fatty acid, renders the surface hydrophobic, thereby enhancing dispersion and interfacial bonding. researchgate.netncsu.edu
Research in Personal Care and Cosmetic Formulation Science
This compound is a compound of significant interest in cosmetic science due to the dual functionality of its constituent ions: calcium and palmitoleate (B1233929). Research focuses on its application as a formulation aid and as an active ingredient for supporting the skin's natural barrier. researchgate.netnih.gov
Role as a Structuring Agent in Emulsions
In cosmetic and dermatological formulations, creating stable emulsions of immiscible liquids like oil and water is fundamental. Calcium soaps, formed by the reaction of fatty acids with divalent calcium ions, are known to function as effective stabilizers and structuring agents, particularly for water-in-oil (W/O) emulsions. allanchem.comconicet.gov.ar
This compound functions through a mechanism where the divalent Ca2+ ion can bridge two anionic carboxylate head groups of the palmitoleate molecules. This interaction can lead to the formation of a structured network at the oil-water interface, creating a robust film that prevents droplet coalescence. conicet.gov.ar This network can also increase the viscosity of the continuous phase, further reducing the likelihood of phase separation and improving the long-term stability of the product. frontiersin.org The presence of calcium salts has been shown to significantly enhance the stability of W/O emulsions, an effect attributed to a reduction in water droplet size and a decrease in the attractive forces between them. conicet.gov.ar Unlike traditional surfactants, which can sometimes be irritating, calcium soaps like this compound are often perceived as milder alternatives in formulations intended for sensitive skin.
| Emulsion Parameter | Effect of Ca2+ Addition | Underlying Mechanism | Reference |
|---|---|---|---|
| Stability | Increased | Reduces droplet coalescence and creaming. | conicet.gov.arfrontiersin.org |
| Droplet Size | Decreased | Promotes formation of smaller, more stable droplets. | conicet.gov.ar |
| Zeta Potential | Magnitude Decreased | Neutralizes surface charge, which can lead to flocculation but is managed within a structured system. | frontiersin.org |
| Interfacial Film | Strengthened | Calcium ions bridge fatty acid molecules, creating a more robust interfacial network. | conicet.gov.ar |
Research on Cutaneous Barrier Function Enhancement
A significant area of dermatological research focuses on ingredients that can support and enhance the skin's natural barrier, the stratum corneum. This compound is investigated for this purpose due to the distinct and complementary roles of both calcium and palmitoleic acid in epidermal biology.
Firstly, a precise calcium gradient within the epidermis is known to be essential for regulating keratinocyte differentiation—the process by which skin cells mature and form the protective outer barrier. nih.govxtracare.idnih.gov This gradient, with low calcium levels in the basal layer and high levels in the upper granular layer, orchestrates the expression of key proteins and lipids necessary for barrier integrity. nih.gov Dysregulation of this gradient is associated with various skin conditions characterized by a compromised barrier. Delivering calcium topically via a salt like this compound is a theoretical approach to help support this crucial physiological process.
Secondly, the anion component, (Z)-hexadec-9-enoate (palmitoleate), is a monounsaturated fatty acid naturally present in the skin's sebum and lipid matrix. vedaoils.com Fatty acids are integral components of the lamellar lipid structures in the stratum corneum that prevent transepidermal water loss (TEWL) and protect against external aggressors. mdpi.com Clinical research on the parent fatty acid, palmitoleic acid, has demonstrated its efficacy in improving skin barrier function. A 12-week, randomized, double-blind, placebo-controlled study on oral palmitoleic acid supplementation found significant improvements in skin hydration and a reduction in TEWL compared to a control group. nih.govnih.govresearchgate.net Furthermore, research has identified that palmitoleic acid calcium salt exhibits selective bactericidal activity against acne-associated bacteria like Propionibacterium acnes, suggesting its potential use in cosmetic and cleansing products. researchgate.netnih.gov
| Parameter | Result in Intervention Group (vs. Control) | Indication | Reference |
|---|---|---|---|
| Skin Hydration | Significantly Improved | Enhanced moisture retention. | nih.gov |
| Transepidermal Water Loss (TEWL) | Significantly Improved (Decreased) | Strengthened barrier integrity. | nih.gov |
| Skin Elasticity | No significant improvement | - | nih.gov |
| Eye Wrinkle Volume | No significant improvement | - | nih.gov |
Environmental Impact and Sustainability Research
Biodegradation and Environmental Fate Studies
While specific studies detailing the microbial degradation pathways of Calcium (Z)-hexadec-9-enoate are not extensively documented, the degradation process can be inferred from the metabolism of its constituent parts: calcium and (Z)-hexadec-9-enoic acid (palmitoleic acid).
In soil environments, the biodegradation of metal carboxylates is influenced by the microbial community present. The fatty acid component, palmitoleic acid, is expected to be the primary target for microbial degradation. Microorganisms, including bacteria and fungi, possess the enzymatic machinery to break down fatty acids through processes like β-oxidation. In this pathway, the fatty acid chain is sequentially shortened, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. The presence of calcium may influence the bioavailability of the fatty acid to the microbes. Soil pH and the presence of other cations can affect the dissociation of the calcium soap, thereby influencing the rate of degradation. For instance, in some soil environments, calcium has been shown to alter microbial communities and can promote the persistence of soil organic matter by facilitating associations with minerals. nih.govnih.gov
The table below outlines the key microbial players and processes anticipated in the degradation of the fatty acid component of this compound.
| Ecosystem | Microbial Group | Degradation Pathway | Key Intermediates |
| Soil (Aerobic) | Bacteria, Fungi | β-oxidation | Acetyl-CoA |
| Aquatic (Anaerobic) | Syntrophomonas sp. | Saturation, β-oxidation | Acetate, Butyrate |
The ecotoxicological profile of this compound is largely determined by the behavior of fatty acid salts in aquatic environments. Studies on fatty acid salts provide insight into the potential effects on model organisms.
The toxicity of fatty acid salts to aquatic organisms is significantly influenced by water hardness, which is a measure of the concentration of divalent cations, primarily calcium and magnesium. researchgate.net In softer water, fatty acid salts tend to be more toxic. researchgate.netrothamsted.ac.uk This is because the calcium ions in hard water react with the fatty acid anions to form insoluble calcium soaps, reducing the bioavailability of the more soluble and potentially more toxic sodium or potassium salts. researchgate.netrothamsted.ac.ukmdpi.com
Daphnia magna, a small planktonic crustacean, is a standard model organism for aquatic toxicity testing. Research has shown that the immobility of Daphnia magna when exposed to fatty acid salts is lower in harder water. rothamsted.ac.ukmdpi.com This suggests that the formation of insoluble this compound from more soluble forms would decrease its acute toxicity to daphnids. The mechanism of toxicity can be twofold: the surfactant properties of the soluble fatty acid salt can damage cell membranes, and the physical formation of soap scum can lead to adverse effects such as the clogging of gills. rothamsted.ac.ukmdpi.com The presence of sufficient calcium is also crucial for the health of Daphnia, as it is essential for exoskeleton calcification. frontiersin.orgnist.gov
Regarding algae, which are primary producers in aquatic food webs, high concentrations of surfactants can be detrimental. However, the formation of insoluble calcium soaps would likely mitigate this toxicity by reducing the concentration of the free fatty acid anion in the water column. One study investigated the use of calcium hydroxide (B78521) to enhance the removal of harmful algal blooms, indicating that calcium can play a role in managing algal populations, though this is not a direct toxicity assessment of a calcium soap. nih.gov
The following table summarizes the expected ecotoxicological effects based on studies of similar fatty acid salts.
| Model Organism | Endpoint | Effect of Increased Calcium/Hardness | Probable Mechanism |
| Daphnia magna | Immobility (Acute Toxicity) | Decreased Toxicity | Formation of less bioavailable insoluble calcium soap; reduced membrane damage. rothamsted.ac.ukmdpi.com |
| Algae | Growth Inhibition | Decreased Toxicity (Inferred) | Reduced concentration of soluble, surface-active fatty acid anions. |
Role in Biofuel Development Research
This compound and related calcium soaps are relevant to the field of biofuel, particularly in the context of biodiesel production and its properties.
Biodiesel is primarily composed of fatty acid methyl esters (FAMEs). The specific composition of these esters significantly influences the fuel's properties, including its performance at low temperatures, often referred to as cold flow properties. semanticscholar.org Key parameters for cold flow are the cloud point (CP), pour point (PP), and cold filter plugging point (CFPP). oup.com
The presence of unsaturated fatty acids, such as palmitoleic acid, in the feedstock oil generally leads to biodiesel with better cold flow properties compared to biodiesel derived from saturated fatty acids. semanticscholar.orgresearchgate.net Saturated FAMEs have higher melting points and tend to crystallize at higher temperatures, which can lead to fuel gelling and filter plugging in cold weather. semanticscholar.org Therefore, a higher proportion of esters derived from (Z)-hexadec-9-enoic acid would contribute favorably to the cold flow characteristics of a biodiesel blend.
While this compound itself is not a direct component of biodiesel, its fatty acid profile is significant. If oils rich in palmitoleic acid are used as feedstock for biodiesel production, the resulting fuel will have a higher content of methyl (Z)-hexadec-9-enoate, which improves its low-temperature performance. researchgate.net
The table below illustrates the general impact of fatty acid saturation on biodiesel cold flow properties.
| Fatty Acid Type | Example Ester in Biodiesel | Melting Point | Impact on Cold Flow Properties |
| Saturated | Methyl Palmitate | High | Poor (Higher CP, PP, CFPP) semanticscholar.org |
| Monounsaturated | Methyl (Z)-hexadec-9-enoate | Low | Good (Lower CP, PP, CFPP) semanticscholar.orgresearchgate.net |
In the production of biodiesel, transesterification is the key chemical reaction where triglycerides from oils or fats react with an alcohol (typically methanol) in the presence of a catalyst to produce FAMEs and glycerol (B35011). nih.gov While homogeneous catalysts are often used, heterogeneous solid catalysts are gaining attention because they are non-corrosive, reusable, and simplify the purification process.
Calcium oxide (CaO) has emerged as a promising low-cost and effective heterogeneous catalyst for biodiesel production. researchgate.net During the CaO-catalyzed transesterification process, calcium soaps, such as this compound, can be formed, particularly if the feedstock contains free fatty acids.
The mechanism of CaO catalysis involves the reaction of methanol (B129727) with the catalyst surface to form calcium methoxide, which is a potent initiator for the transesterification reaction. A proposed mechanism also suggests that the reaction of CaO with the glycerol byproduct forms a calcium-glycerin complex that acts as the primary catalyst, accelerating the reaction. The formation of calcium soaps is generally considered a side reaction that can occur when free fatty acids in the oil react with the calcium catalyst. While not the primary catalytic species, the presence and formation of these soaps are an inherent part of using calcium-based catalysts with certain feedstocks.
| Catalyst Type | Example | Role in Transesterification | Relevance to this compound |
| Heterogeneous Solid Base | Calcium Oxide (CaO) | Catalyzes the conversion of triglycerides to biodiesel. researchgate.net | Can react with free (Z)-hexadec-9-enoic acid in feedstock to form this compound as a byproduct. |
Circular Economy Principles in this compound Production
The production and use of this compound can be integrated into a circular economy model, which emphasizes the reuse and valorization of waste streams.
One significant application of circular economy principles is the utilization of waste materials for the production of both the fatty acid and calcium components of the soap. Palm fatty acid distillate (PFAD), a by-product from the refining of crude palm oil, is a rich source of free fatty acids, including palmitoleic acid, and can be used as a feedstock for producing calcium soaps. This transforms an industrial byproduct into a valuable product.
Similarly, the calcium component can be sourced from waste materials. Calcium oxide (CaO), a key reactant in the production of calcium soaps from fatty acids, can be derived from the calcination of calcium carbonate-rich waste such as eggshells and seashells. This approach not only provides a low-cost source of CaO but also addresses the challenge of waste disposal from the food industry.
The integration of these waste-to-value streams is depicted in the table below, showcasing a circular approach to the production of calcium soaps.
| Component | Waste Source | Valorization Process | Final Product Component |
| Fatty Acid | Palm Fatty Acid Distillate (PFAD) | Saponification | (Z)-hexadec-9-enoate |
| Calcium | Eggshells, Seashells | Calcination to CaO | Calcium |
By adopting these circular principles, the production of this compound can contribute to a more sustainable chemical industry, reducing reliance on virgin materials and minimizing waste generation.
Future Research Directions and Interdisciplinary Perspectives
Omics Technologies Integration (e.g., Lipidomics, Proteomics)
The comprehensive understanding of the biological roles and mechanisms of Calcium (Z)-hexadec-9-enoate necessitates the integration of "omics" technologies. While current research has established its bactericidal activity, the broader impact on cellular lipid profiles and protein expression remains largely unexplored. researchgate.netnih.gov
Lipidomics: Future lipidomic studies could elucidate how this compound influences the cellular lipidome. Palmitoleic acid, its parent fatty acid, is known to be incorporated into complex lipids like phospholipids. nih.govmdpi.com High-throughput lipid analysis could reveal specific changes in lipid species and pathways affected by the presence of the calcium salt. This could be particularly insightful in dermatological applications, mapping how it alters the lipid composition of skin cells or microorganisms.
Proteomics: Proteomic approaches are crucial for identifying the protein targets of this compound and understanding its mechanism of action. In plants, calcium signaling is a complex process involving a large number of proteins. nih.gov Proteomics could be employed to study the effects of this compound on bacterial proteins, potentially identifying the key targets responsible for its bactericidal effects. Furthermore, in human cells, proteomics can help understand the cellular response to this compound, including any potential effects on inflammation or metabolic pathways. For instance, studies on microalgae have suggested that proteomics can elucidate cellular adaptations to stress, a methodology that could be adapted to study the effects of this compound. uq.edu.au
A summary of potential omics-based research directions is presented in the table below.
| Omics Technology | Research Focus | Potential Insights |
| Lipidomics | Analysis of cellular lipid profiles upon exposure to this compound. | Identification of changes in phospholipid composition and other lipid signaling molecules. |
| Proteomics | Identification of protein binding partners and changes in protein expression. | Elucidation of the molecular targets and signaling pathways modulated by the compound. |
Computational Modeling and Molecular Dynamics Simulations
Computational methods offer a powerful avenue to investigate the physicochemical properties and molecular interactions of this compound at an atomic level.
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the behavior of this compound in various environments. For instance, simulations of related fatty acids like palmitic acid have been used to study their interactions with other molecules. nih.gov Similar simulations could be applied to this compound to understand its aggregation behavior, interaction with cell membranes, and its role as a lubricant. All-atom MD simulations have been successfully used to study the behavior of lipid modifications of proteins in membrane environments, a technique that could be adapted to model the interaction of this compound with skin proteins. nih.gov
Ab Initio Molecular Dynamics: For studying chemical reactions, ab initio molecular dynamics can be employed. This method has been used to investigate the carbonation reactions of portlandite (Ca(OH)2), providing atomic-scale information about the chemical processes. mdpi.com This approach could be used to model the formation of this compound and its reactivity.
The table below outlines potential computational modeling approaches.
| Computational Method | Research Application | Expected Outcomes |
| Molecular Dynamics (MD) | Simulating the interaction of this compound with lipid bilayers and proteins. | Understanding of membrane perturbation, binding affinities, and lubricating mechanisms. |
| Quantum Mechanics (QM) | Calculating electronic properties and reactivity. | Insights into chemical stability and reaction mechanisms at a quantum level. |
Exploration of Synergistic Effects with Other Chemical Entities
Investigating the synergistic effects of this compound with other compounds could lead to the development of more effective formulations.
With Other Antimicrobials: The bactericidal properties of this compound against bacteria like Staphylococcus aureus and Propionibacterium acnes are well-documented. researchgate.netnih.gov Future studies should explore its combination with other antimicrobial agents to identify potential synergistic or additive effects, which could lead to formulations with enhanced efficacy or a broader spectrum of activity.
In Agricultural Formulations: Research on nanofertilizers has shown that calcium and silicon can have synergistic effects on plant growth and fatty acid composition in olives. nih.gov This suggests a potential role for this compound in agricultural applications, possibly in combination with other nutrients or biostimulants to improve crop health and yield.
In Polymer Science: Studies on polyvinylchloride (PVC) blends have demonstrated a synergistic effect when using a combination of calcium stearate, calcium carbonate, and recycled low-density polyethylene, leading to improved mechanical and thermal performance. researchgate.net This opens up the possibility of exploring this compound as a component in polymer formulations to achieve desired material properties.
The following table summarizes potential areas for synergistic studies.
| Combined Entity | Potential Application Area | Desired Synergistic Outcome |
| Conventional Antibiotics | Topical therapeutic formulations | Enhanced antimicrobial efficacy, reduced antibiotic resistance. |
| Silicon Nanofertilizers | Agriculture | Improved plant nutrient uptake and stress tolerance. |
| Polymer Additives | Materials Science | Enhanced thermal stability and mechanical properties of polymers. |
Novel Niche Applications in Emerging Technologies
Beyond its current use, this compound holds promise for application in several emerging technological fields.
Nanotechnology: The self-assembly properties of fatty acid salts can be exploited in nanotechnology. For instance, calcium carbonate nanoparticles have been used in paper coatings to improve paper properties. arxiv.org The unique structure of this compound could be leveraged to create novel nanomaterials, such as nanostructured coatings or delivery systems for other active molecules. The development of calcium-phosphate lipid systems for dental applications also highlights the potential of calcium-based compounds in advanced materials. frontiersin.org
Advanced Lubricants: The observed lubricity of this compound suggests its potential as a component in advanced lubricants. researchgate.netnih.gov Further research could focus on its performance under various conditions of temperature and pressure, and its compatibility with different base oils and additives, potentially for applications in biorenewable and high-performance lubricants.
The table below presents potential novel applications.
| Emerging Technology | Specific Application | Rationale |
| Nanomaterials | Self-assembled coatings, drug delivery vehicles. | Potential for forming ordered structures at the nanoscale. |
| Biolubricants | Environmentally friendly lubricating fluids. | Inherent lubricity and potential biodegradability. |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Calcium (Z)-hexadec-9-enoate in laboratory settings?
- Methodological Answer : Synthesis typically involves the neutralization of (Z)-hexadec-9-enoic acid with calcium hydroxide or calcium carbonate under controlled pH (8–10) and temperature (60–80°C). Membrane separation technologies (e.g., ultrafiltration) can purify the product by removing unreacted precursors . Reaction efficiency is monitored via titration or conductivity measurements. Post-synthesis, drying under vacuum (40–50°C) ensures anhydrous crystalline formation. For reproducibility, document stoichiometric ratios and reaction time (typically 4–6 hours) .
Q. Which analytical techniques are most effective for characterizing the purity and structural properties of this compound?
- Methodological Answer :
- Purity : Thermogravimetric analysis (TGA) quantifies residual solvents or moisture. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) confirms calcium content .
- Structural Confirmation : Fourier-Transform Infrared Spectroscopy (FTIR) identifies carboxylate stretching bands (~1540–1650 cm⁻¹). Nuclear Magnetic Resonance (NMR) (¹³C and ¹H) resolves double-bond geometry (Z-configuration at C9) and chain length. X-ray Diffraction (XRD) validates crystalline structure .
- Data Cross-Validation : Combine techniques to address limitations (e.g., NMR sensitivity vs. FTIR specificity) .
Q. How does the chelation behavior of this compound compare to other calcium-based compounds in aqueous solutions?
- Methodological Answer : Conduct comparative stability constant (log K) measurements via potentiometric titration. For example:
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing reaction yield and selectivity in this compound synthesis?
- Methodological Answer : Employ a factorial design to evaluate variables (temperature, pH, molar ratio). For example:
- Factors : Temperature (60°C, 80°C), pH (8, 10), molar ratio (1:1, 1:1.2 acid:Ca).
- Response Variables : Yield (%), selectivity (via HPLC).
- Analysis : Use ANOVA to identify significant interactions. Pilot studies suggest pH >9 and 80°C favor higher yields (85–90%) but may increase byproduct formation. Balance conditions using response surface methodology (RSM) .
Q. How can researchers resolve contradictions between spectroscopic data (e.g., FTIR vs. NMR) when analyzing this compound derivatives?
- Methodological Answer :
- Step 1 : Confirm sample preparation (e.g., solvent purity, concentration) to rule out artifacts.
- Step 2 : Cross-validate with additional techniques (e.g., Raman spectroscopy for symmetry-sensitive modes).
- Step 3 : Apply computational modeling (DFT calculations) to predict spectral profiles and assign disputed peaks. For example, a ~1590 cm⁻¹ FTIR band may overlap with adsorbed CO₂; NMR coupling constants (J = 10–12 Hz for Z-isomer) resolve ambiguity .
Q. What theoretical frameworks are applicable for modeling the intermolecular interactions of this compound in lipid bilayer systems?
- Methodological Answer :
- Molecular Dynamics (MD) : Use force fields (e.g., CHARMM36) to simulate insertion into lipid bilayers. Parameters include:
- Hydrophobic tail alignment with lipid chains.
- Calcium-carboxylate coordination with phosphate headgroups.
- Density Functional Theory (DFT) : Model electronic interactions at binding sites (e.g., charge transfer between Ca²⁺ and phospholipids).
- Validation : Compare simulated data with experimental results (e.g., Langmuir trough measurements for monolayer penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
